molecular formula C15H24 B14348394 1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene CAS No. 91482-41-6

1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene

Cat. No.: B14348394
CAS No.: 91482-41-6
M. Wt: 204.35 g/mol
InChI Key: BGNWHSXIDYYGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a trimethyl group and a 3-methylpent-4-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene typically involves the reaction of cyclohexene derivatives with alkynes under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between the cyclohexene ring and the alkyne group .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous-flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-2-(3-methylpent-4-yn-1-yl)cyclohex-1-ene is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. Its combination of a trimethyl group and an alkyne-containing side chain makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

91482-41-6

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1,3,3-trimethyl-2-(3-methylpent-4-ynyl)cyclohexene

InChI

InChI=1S/C15H24/c1-6-12(2)9-10-14-13(3)8-7-11-15(14,4)5/h1,12H,7-11H2,2-5H3

InChI Key

BGNWHSXIDYYGOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(C)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.